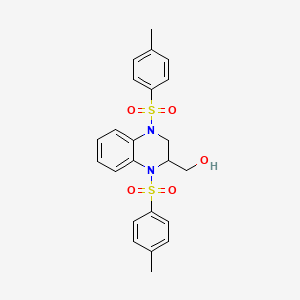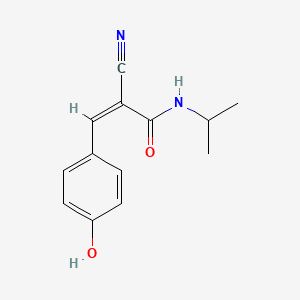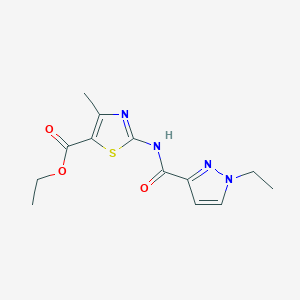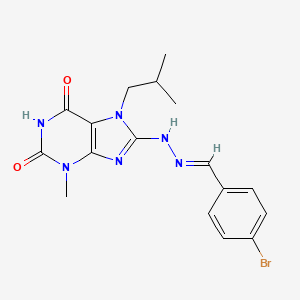
cis-Cyclopentane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-Cyclopentane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 310872-08-3 . It has a molecular weight of 173.08 and its IUPAC name is (1R,2S)-cyclopentane-1,2-diamine dihydrochloride . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound is not widely documented in the available literature. It’s worth noting that its higher homologue, trans-cyclohexane-1,2-diamine, is more commonly used for the synthesis of ligands and receptors .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is shipped at normal temperatures .Applications De Recherche Scientifique
Chemical Synthesis and Ligand Development
cis-Cyclopentane-1,2-diamine dihydrochloride has been a topic of interest in chemical synthesis. González‐Sabín et al. (2009) discussed the renewed interest in trans-cyclopentane-1,2-diamine for developing chiral ligands, receptors, and biologically active compounds due to novel synthetic approaches (González‐Sabín, Rebolledo, & Gotor, 2009). Similarly, Daly and Gilheany (2003) described the use of enantiopure trans-cyclopentane-1,2-diamine in metal salen complexes for asymmetric epoxidation of alkenes (Daly & Gilheany, 2003).
Biological Activity and NMR Probes
Benedetti, Micouin, and Fleurisson (2020) highlighted the biological relevance of cyclic cis-1,3-diamines, which share chemical similarity with 1,2-diamines. These compounds are found in natural molecules or biologically active compounds (Benedetti, Micouin, & Fleurisson, 2020).
Catalysis in Organic Reactions
Feuerstein et al. (2001) demonstrated the use of a tetraphosphine/palladium system, involving cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane, in catalyzing allylic amination in water with high efficiency (Feuerstein, Laurenti, Doucet, & Santelli, 2001). Similarly, this system was used for cross-coupling of aryl bromides with arylboronic acids, as discussed by Feuerstein et al. in another study (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Material Science and Polymerization
Jiang et al. (2022) explored the use of bioderived diamines, including those with cis-fused cyclopentane ring structures, in the preparation and bio-degradation studies of high-performance bio-based polyimides (Jiang, Long, Chen, Yu, Chi, Liu, Xu, & Zhang, 2022). Kelly, Taylor, and Collins (1994) investigated the polymerization of cyclopentene using metallocene catalysts, leading to the production of poly(cis-1,3-cyclopentane) with isotactic monomer incorporation (Kelly, Taylor, & Collins, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2S)-cyclopentane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-QGAATHCOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310872-08-3 |
Source


|
| Record name | rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)

![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)
methylidene}amino 3,4-dichlorobenzoate](/img/structure/B2675937.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide](/img/structure/B2675938.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)


